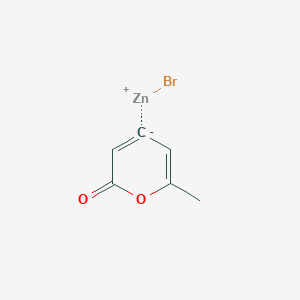
6-Methyl-2H-pyrano-4-zinc bromide 0.5 M in Tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2H-pyrano-4-zinc bromide 0.5 M in Tetrahydrofuran is a specialized organozinc compound used in various chemical reactions and research applications. This compound is characterized by its unique structure, which includes a pyrano ring substituted with a methyl group and coordinated with zinc bromide in a tetrahydrofuran solvent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-pyrano-4-zinc bromide typically involves the reaction of 6-Methyl-2H-pyran-4-one with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and controlled addition of reagents to ensure the formation of the desired organozinc compound.
Industrial Production Methods
Industrial production of 6-Methyl-2H-pyrano-4-zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2H-pyrano-4-zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with 6-Methyl-2H-pyrano-4-zinc bromide include organic halides, palladium catalysts, and bases. The reactions are typically carried out under an inert atmosphere with controlled temperatures to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from reactions involving 6-Methyl-2H-pyrano-4-zinc bromide depend on the specific reaction conditions and reagents used. In substitution reactions, the products are often substituted pyrano derivatives, while in coupling reactions, the products are more complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
6-Methyl-2H-pyrano-4-zinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and natural product analogs.
Medicine: It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2H-pyrano-4-zinc bromide involves the coordination of the zinc atom with the pyrano ring, which activates the compound for subsequent chemical reactions. The zinc bromide moiety acts as a Lewis acid, facilitating the formation of new bonds by stabilizing reaction intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2H-pyrano-4-zinc chloride: Similar structure but with chloride instead of bromide.
6-Methyl-2H-pyrano-4-zinc iodide: Similar structure but with iodide instead of bromide.
6-Methyl-2H-pyrano-4-lithium bromide: Similar structure but with lithium instead of zinc.
Uniqueness
6-Methyl-2H-pyrano-4-zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. The presence of the zinc bromide moiety provides distinct reactivity patterns compared to other organometallic compounds, making it valuable for specialized synthetic applications.
Propiedades
Fórmula molecular |
C6H5BrO2Zn |
|---|---|
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
bromozinc(1+);6-methyl-4H-pyran-4-id-2-one |
InChI |
InChI=1S/C6H5O2.BrH.Zn/c1-5-3-2-4-6(7)8-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QFVVGWPTOILMGP-UHFFFAOYSA-M |
SMILES canónico |
CC1=C[C-]=CC(=O)O1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)


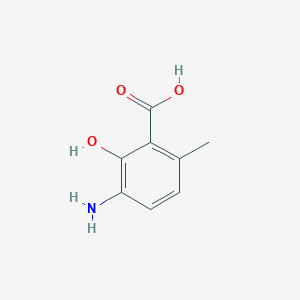
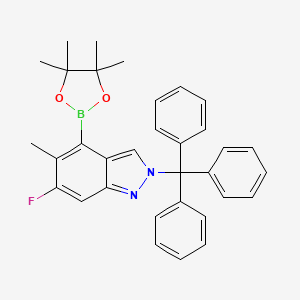
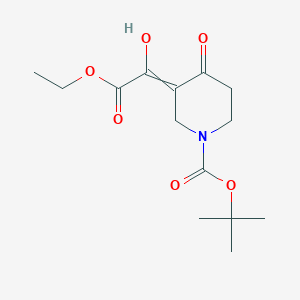
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
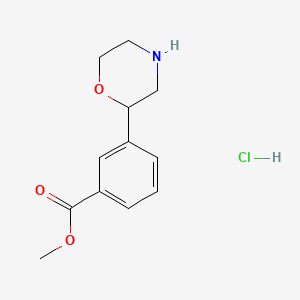
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)

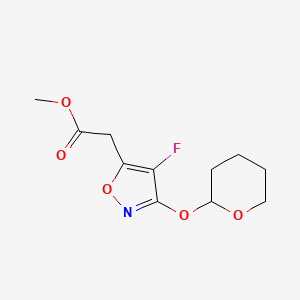
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
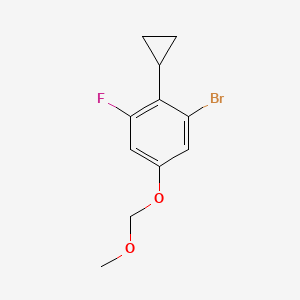
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
